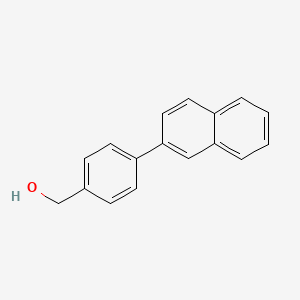

(4-(Naphthalen-2-yl)phenyl)methanol

Description

Overview of Aryl(naphthyl)methanol and Related Carbinol Architectures in Organic Synthesis

Aryl(naphthyl)methanol and its related carbinol structures are pivotal intermediates in organic synthesis. The hydroxyl group can be readily transformed into a variety of other functional groups, or it can participate in condensation and etherification reactions. A common and effective method for the synthesis of these architectures is the reduction of the corresponding benzaldehydes or ketones. For instance, the reduction of an appropriate benzophenone (B1666685) derivative using potassium borohydride (B1222165) is a known process for preparing (2-hydroxymethyl-phenyl)-phenyl-methanol derivatives. researchgate.net Similarly, the reduction of various carbonyl compounds, including benzaldehyde (B42025), to their corresponding alcohols can be achieved with high efficiency using sodium borohydride (NaBH₄) in a wet THF system. chemenu.com This suggests that a likely synthetic route to (4-(Naphthalen-2-yl)phenyl)methanol is the reduction of 4-(naphthalen-2-yl)benzaldehyde.

The synthesis of related naphthalene-based amino-alcohols has been achieved by the reduction of the corresponding acetyl group using borohydride. mdpi.com Furthermore, the versatility of these carbinol architectures is highlighted by their use in the synthesis of more complex structures, such as the preparation of (8-(1H-pyrrol-1-yl)naphthalen-1-yl)(phenyl)methanol through the reaction of a bromopyrrolylnaphthalene with benzaldehyde after lithiation. scirp.org

Academic Significance of the 4-(Naphthalen-2-yl)phenylmethanol Structural Motif

The academic significance of the 4-(naphthalen-2-yl)phenylmethanol structural motif lies in its potential as a precursor for a wide range of functional materials and complex molecules. The naphthalene (B1677914) moiety is a well-known chromophore and a core unit in many liquid crystalline materials and organic electronic devices. The phenylmethanol portion provides a convenient handle for further chemical elaboration.

The combination of naphthalene and phenyl rings within a single molecule is a feature found in various compounds with interesting properties. For example, naphthalene-based Schiff base molecules have been investigated for their tunable luminescence properties. researchgate.net Derivatives of naphthalene are also key components in the development of liquid crystals, where the rigid core of the molecule influences the mesomorphic properties. scirp.orglookchem.com The 2,6-disubstituted naphthalene core, in particular, is found in materials exhibiting nematic and smectic phases at high temperatures. researchgate.net

Furthermore, the aryl(naphthyl)methanol framework is a building block for ligands used in catalysis. The specific geometry and electronic properties imparted by the naphthalene and phenyl groups can influence the catalytic activity and selectivity of metal complexes. researchgate.netutq.edu.iq This structural unit is also present in bioactive compounds, with naphthol derivatives being explored for their potential therapeutic applications. researchgate.net

Current Research Trajectories and Future Prospects in Chemical Sciences

Current research involving structures related to this compound is directed towards several promising areas. One major focus is the development of novel organic materials for electronic and optoelectronic applications. The incorporation of naphthalene-containing moieties is a strategy to enhance the performance of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The ability to tune the electronic properties through chemical modification of the phenylmethanol group makes these compounds attractive for creating bespoke materials. iucr.org

Another significant research avenue is the synthesis of advanced liquid crystals. The unique shape and polarizability of the naphthalene ring can lead to the formation of desirable mesophases. Research into a series of aromatic naphthalene-2-yl-4-(alkoxy) benzoate (B1203000) and naphthalene-1-yl-4-(alkoxy) benzoate materials has shown that the position of attachment to the naphthalene ring influences the mesogenic behavior. scirp.org The this compound motif could serve as a precursor to new liquid crystalline compounds with tailored properties.

In the field of medicinal chemistry, the aryl(naphthyl)methanol scaffold is being explored for the development of new therapeutic agents. The naphthalene ring system is a feature in a number of bioactive compounds, and the ability to introduce various substituents via the methanol (B129727) group allows for the systematic exploration of structure-activity relationships. researchgate.net

Finally, the use of this compound and its derivatives as building blocks in supramolecular chemistry is a growing area of interest. The defined geometry and potential for non-covalent interactions make these molecules suitable for the construction of complex, self-assembled architectures with emergent properties. rsc.orgnih.gov

Detailed Research Findings

While specific research articles detailing the synthesis and full characterization of this compound are not abundant in readily accessible literature, its preparation can be inferred from established chemical principles. The most logical and common synthetic route would be the reduction of the corresponding aldehyde, 4-(naphthalen-2-yl)benzaldehyde.

Synthesis:

A plausible synthesis would involve the reduction of 4-(naphthalen-2-yl)benzaldehyde using a mild reducing agent such as sodium borohydride (NaBH₄) in an alcoholic solvent like methanol or ethanol. The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, a standard aqueous workup followed by extraction with an organic solvent and purification by column chromatography would yield the desired this compound.

Physicochemical Data:

Based on available data for the target compound and related structures, the following physicochemical properties can be expected:

| Property | Value | Source |

| CAS Number | 1365969-00-1 | chemenu.combldpharm.com |

| Molecular Formula | C₁₇H₁₄O | chemenu.combldpharm.com |

| Molecular Weight | 234.29 g/mol | chemenu.com |

Spectroscopic Data (Predicted):

¹H NMR: The spectrum would show characteristic signals for the aromatic protons of the naphthalene and phenyl rings. A singlet for the benzylic methylene (B1212753) protons (CH₂) would appear, and a broad singlet for the hydroxyl proton (-OH) would also be present.

¹³C NMR: The spectrum would exhibit signals for all 17 carbon atoms, with the aromatic carbons appearing in the downfield region and the benzylic carbon appearing at a characteristic chemical shift.

IR Spectroscopy: The infrared spectrum would be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol. Strong absorptions corresponding to C-H stretching of the aromatic rings and the C-O stretching of the alcohol would also be observed. kcvs.ca

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 234.3).

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C17H14O |

|---|---|

Molecular Weight |

234.29 g/mol |

IUPAC Name |

(4-naphthalen-2-ylphenyl)methanol |

InChI |

InChI=1S/C17H14O/c18-12-13-5-7-15(8-6-13)17-10-9-14-3-1-2-4-16(14)11-17/h1-11,18H,12H2 |

InChI Key |

RESJDADNTJFQNG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C3=CC=C(C=C3)CO |

Origin of Product |

United States |

Synthetic Methodologies for 4 Naphthalen 2 Yl Phenyl Methanol and Analogous Compounds

Classical and Modern Approaches for Aryl-Hydroxyl Bond Formation

The creation of the critical carbinol (C-OH) functionality and the aryl-aryl bond in compounds like (4-(naphthalen-2-yl)phenyl)methanol can be achieved through several established and evolving synthetic strategies.

Grignard Reagent-Mediated Synthesis of Substituted Aryl(naphthyl)methanols

Grignard reagents are powerful tools in organic synthesis for forming carbon-carbon bonds. researchgate.netoxfordsciencetrove.com The synthesis of aryl(naphthyl)methanols can be readily achieved by reacting a Grignard reagent with an appropriate aldehyde or ketone. chemie-brunschwig.ch For instance, the addition of a naphthalenylmagnesium halide to 4-formylbiphenyl or a biphenylmagnesium halide to a naphthaldehyde would yield the target carbinol framework. The high nucleophilicity of the Grignar reagent's carbanionic carbon facilitates its attack on the electrophilic carbonyl carbon. libretexts.org

The general reaction involves the treatment of an alkyl or aryl halide with magnesium metal in an ether solvent, like diethyl ether or tetrahydrofuran (B95107) (THF), to form the organomagnesium compound. chemie-brunschwig.chmasterorganicchemistry.com These reagents are highly reactive and sensitive to protic solvents, necessitating anhydrous conditions for their successful preparation and use. masterorganicchemistry.com The versatility of this method allows for the introduction of various substituents on both the aryl and naphthyl rings, making it a cornerstone for generating a library of substituted aryl(naphthyl)methanols. researchgate.netrsc.org

Table 1: Examples of Grignard Reagent Applications

| Grignard Reagent | Carbonyl Compound | Product Type | Reference |

| Alkyl magnesium halide | Aldehyde | Secondary Alcohol | chemie-brunschwig.ch |

| Aryl magnesium halide | Ketone | Tertiary Alcohol | chemie-brunschwig.ch |

| Vinyl magnesium halide | Ester | Tertiary Alcohol | msu.edu |

| Naphthalenylmagnesium chloride | 4-Formylbiphenyl | Diaryl Methanol (B129727) | N/A |

Reduction Strategies for Carbonyl Precursors to Carbinols

An alternative and widely used method for synthesizing carbinols is the reduction of a corresponding carbonyl precursor. For the synthesis of this compound, this would typically involve the reduction of 4-(naphthalen-2-yl)benzaldehyde. A variety of reducing agents can be employed for this transformation.

Sodium borohydride (B1222165) (NaBH4) is a mild and selective reducing agent commonly used to convert aldehydes and ketones to primary and secondary alcohols, respectively. nih.gov The reaction is typically carried out in alcoholic solvents. For more robust reductions, lithium aluminum hydride (LiAlH4) can be used, although it is less selective and will also reduce other functional groups like esters and carboxylic acids.

In some cases, intramolecular rearrangements can occur during the reduction of complex benzaldehydes. For example, the NaBH4 reduction of certain bis[(aroyloxy)]benzaldehydes can lead to rearranged phenols. nih.gov However, this can often be suppressed by quenching the intermediate benzyl (B1604629) alkoxide with a weak acid. nih.gov

Application of Other Organometallic Reagents in C-C Bond Formation

Beyond Grignard reagents, other organometallic compounds are instrumental in the formation of carbon-carbon bonds necessary for constructing the biaryl scaffold of this compound. Organolithium reagents, for example, are even more reactive than their Grignard counterparts and can be used in similar addition reactions to carbonyls. oxfordsciencetrove.commsu.edu

The use of transition metal catalysts, such as nickel and palladium, has significantly expanded the scope of C-C bond formation. acs.org These catalysts can mediate cross-coupling reactions between different organometallic reagents and organic halides, enabling the synthesis of complex molecular architectures. msu.eduacs.org For instance, nickel catalysts are effective in coupling aryl halides with other aryl or alkyl halides. msu.edu

Advanced Synthetic Protocols for the this compound Scaffold

Modern synthetic chemistry has seen a shift towards more efficient and atom-economical reactions. Multi-component and one-pot reactions, along with powerful cross-coupling methodologies, are at the forefront of constructing complex molecules like this compound.

Multi-component and One-Pot Reaction Architectures for Aryl-Substituted Methanol Derivatives

Multi-component reactions (MCRs) offer a significant advantage by combining three or more reactants in a single step to form a complex product, thereby reducing the number of synthetic steps, saving time, and minimizing waste. mjbas.com Several one-pot methodologies have been developed for the synthesis of various heterocyclic compounds and substituted aromatics. nih.govnih.govresearchgate.net

For instance, a one-pot, three-component reaction involving an aromatic aldehyde, an active methylene (B1212753) compound, and a nucleophile can lead to highly substituted cyclic structures. nih.govresearchgate.net While not directly yielding this compound, these principles can be adapted to construct precursors or analogs. The development of novel catalysts, including nanocatalysts, has further enhanced the efficiency and environmental friendliness of these reactions. mdpi.com The Ramachary Reductive Coupling, a metal-free, organocatalytic three-component reaction, provides a green approach to C-C bond formation by in-situ reduction of an aldehyde followed by coupling with an active methylene compound. wordpress.com

Cross-Coupling Reactions (e.g., Suzuki Coupling) for Aromatic Ring Linkage and Scaffold Construction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, particularly for the creation of biaryl linkages. researchgate.netnih.gov This palladium-catalyzed reaction couples an organoboron compound (like a boronic acid or ester) with an organic halide or triflate. researchgate.net To synthesize the this compound scaffold, a Suzuki coupling could be employed between 2-naphthylboronic acid and a 4-halobenzyl alcohol derivative (or a 4-halobenzaldehyde, which is later reduced).

The reaction is known for its mild conditions, functional group tolerance, and the commercial availability of a wide range of boronic acids. researchgate.net Recent advancements have focused on developing more efficient catalyst systems to broaden the substrate scope, including the use of sterically hindered reactants. researchgate.net This method is highly versatile for creating a diverse array of biaryl compounds, which are key intermediates in the synthesis of pharmaceuticals and other functional materials. acs.org

Selective Functionalization of Aromatic Rings for Precursor Synthesis

The construction of the this compound backbone necessitates the strategic synthesis of two key precursors: a functionalized naphthalene (B1677914) ring and a functionalized phenylmethanol or its synthetic equivalent. The primary challenge lies in achieving high regioselectivity to ensure the desired 2-substituted naphthalene and 4-substituted phenyl moieties are formed.

A predominant strategy involves the cross-coupling of a naphthalene-2-yl organometallic species with a 4-substituted benzene (B151609) derivative. This can be approached in two ways:

Naphthalene as the Nucleophile: This involves preparing a naphthalen-2-yl organometallic reagent, such as 2-naphthylmagnesium bromide (a Grignard reagent) or naphthalen-2-ylboronic acid. This is then coupled with a phenyl-based electrophile, like 4-bromobenzyl alcohol or 4-iodobenzaldehyde.

Phenyl Ring as the Nucleophile: Conversely, an organometallic reagent of the phenyl portion, such as (4-(hydroxymethyl)phenyl)boronic acid, can be coupled with an electrophilic naphthalene derivative, typically 2-bromonaphthalene (B93597) or 2-iodonaphthalene.

Directed ortho Metalation (DoM) is a powerful technique for achieving specific functionalization. wikipedia.orguwindsor.caorganic-chemistry.orguvm.edunih.gov In this method, a directing metalation group (DMG) on the aromatic ring, such as an amide or carbamate, complexes with an organolithium reagent, directing deprotonation (and subsequent functionalization) to the adjacent ortho position. wikipedia.orguwindsor.caorganic-chemistry.org While highly effective for ortho substitution, synthesizing the para-substituted phenyl precursor for this compound requires different tactics.

For the phenyl precursor, electrophilic aromatic substitution is governed by the directing effects of existing substituents. youtube.commasterorganicchemistry.commasterorganicchemistry.comyoutube.com To achieve para-substitution, one would typically start with a benzene ring bearing an ortho, para-directing group. masterorganicchemistry.commasterorganicchemistry.com For instance, the Friedel-Crafts acylation of toluene (B28343) would predominantly yield the para-substituted product, which can then be further manipulated. The synthesis of multisubstituted naphthalenes can also be achieved via cycloaddition reactions, for example, using 2-pyrones with aryne intermediates. rsc.orgrsc.org

Subsequent transformations are often required to install the methanol group. This can be achieved by the reduction of a carboxylic acid, ester, or aldehyde function at the 4-position of the phenyl ring. For example, commercially available 4-bromobenzoic acid can be reduced to (4-bromophenyl)methanol, providing a suitable precursor for coupling reactions. researchgate.netorganic-chemistry.orggoogle.comorganic-chemistry.org The selective oxidation of a benzylic C-H bond also presents a direct route to benzylic alcohols. acs.org

The choice of synthetic route often depends on the availability of starting materials and the compatibility of functional groups. C-H functionalization strategies are emerging as a powerful alternative, potentially bypassing the need for pre-functionalized arenes. acs.orgacs.orgresearchgate.netnih.govchinesechemsoc.org These methods aim to directly couple C-H bonds, offering a more atom-economical approach to biaryl synthesis. acs.orgacs.orgnih.gov

Methodological Refinements and Optimization of Reaction Conditions

Optimizing the synthesis of this compound involves careful consideration of solvents, catalysts, temperature, and purification methods to maximize yield and purity.

Role of Solvent Systems and Reaction Media on Synthesis Efficiency and Selectivity

The choice of solvent is critical and depends heavily on the chosen synthetic methodology.

Grignard Reactions: These reactions demand strictly anhydrous conditions, as Grignard reagents are strong bases and will be quenched by protic solvents like water or alcohols. Anhydrous ethers, such as diethyl ether or tetrahydrofuran (THF), are the standard solvents as they stabilize the Grignard reagent.

Suzuki-Miyaura Coupling: This reaction offers greater flexibility in solvent choice. While traditional systems use organic solvents like toluene, dioxane, or THF, modern protocols have been developed that utilize more environmentally benign solvent systems. Aqueous media, often in the form of alcohol/water mixtures (e.g., ethanol/water), have proven effective and can enhance reaction rates. In some cases, solvent-free conditions, using techniques like ball milling, have been successfully employed, offering a green chemistry approach.

| Reaction Type | Typical Solvents | Key Considerations |

|---|---|---|

| Grignard Reaction | Anhydrous Diethyl Ether, Tetrahydrofuran (THF) | Strict exclusion of water/protic solvents is essential. Solvent stabilizes the organomagnesium reagent. |

| Suzuki-Miyaura Coupling | Toluene, Dioxane, THF, Ethanol/Water, DMF | Choice affects solubility, catalyst stability, and reaction rate. Aqueous systems can be effective and are environmentally preferred. |

| Solvent-Free | Vibratory Ball Mill | Environmentally friendly, reduces waste. Relies on mechanical energy to promote the reaction. |

Catalytic Approaches and Temperature Control in Targeted Syntheses

For cross-coupling reactions like the Suzuki-Miyaura coupling, the catalyst system and temperature are paramount for success.

Catalysts: Palladium complexes are the most common catalysts. The specific choice of palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(PPh₃)₂) and the associated ligands (e.g., phosphines like PPh₃) can dramatically influence the reaction's outcome. The ligand plays a crucial role in stabilizing the palladium center and facilitating the catalytic cycle's key steps: oxidative addition, transmetalation, and reductive elimination. Catalyst loading is also a key variable; typically, low molar percentages (e.g., 0.2-5 mol%) are sufficient. For some specific transformations, copper has been used as a co-catalyst.

Temperature: Reaction temperatures are optimized to balance reaction rate with catalyst stability and selectivity. Grignard reagent formation is often initiated at room temperature but may require gentle heating, while the subsequent coupling step can be run at various temperatures. Suzuki couplings are frequently performed at elevated temperatures, ranging from 60°C to reflux conditions (~100-110°C), to ensure a reasonable reaction rate. However, excessive heat can lead to catalyst decomposition or the formation of unwanted side products. Careful temperature control is therefore essential for achieving high yields of the desired product.

| Catalyst System | Typical Reaction | Common Temperature Range | Notes |

|---|---|---|---|

| Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(PPh₃)₂ | Suzuki-Miyaura Coupling | 60°C - 110°C (Reflux) | Choice of ligand is critical. Catalyst loading is typically low (0.2-5 mol%). |

| Pd(PPh₃)₂Cl₂/CuI | Sonogashira Coupling | Room Temp. to 100°C | Copper(I) acts as a co-catalyst. Often used for coupling with terminal alkynes. |

| Magnesium (Mg) | Grignard Reagent Formation | Room Temp. to ~35°C (Ether Reflux) | Not a catalyst, but the activating metal. Reaction is often exothermic once initiated. |

Advanced Purification and Isolation Techniques for High Purity Product Acquisition

Once the synthesis is complete, isolating this compound in high purity is crucial. A multi-step approach is often employed, combining several standard laboratory techniques.

Work-up and Extraction: The initial step involves quenching the reaction and separating the crude product from the reaction mixture. This typically includes washing with aqueous solutions (e.g., water, brine, or dilute acid/base) to remove inorganic salts and water-soluble impurities. The organic product is then extracted into an immiscible organic solvent like ethyl acetate (B1210297) or dichloromethane.

Chromatography: Flash column chromatography is a powerful and widely used technique for separating the target compound from unreacted starting materials, catalysts, and byproducts. The choice of stationary phase (typically silica (B1680970) gel) and mobile phase (a solvent system, e.g., a hexane/ethyl acetate gradient) is optimized to achieve effective separation.

Recrystallization: This is a final purification step to obtain a highly crystalline, pure product. The crude solid is dissolved in a minimal amount of a hot solvent or solvent mixture in which it is soluble. Upon cooling, the solubility decreases, and the pure compound crystallizes out, leaving impurities behind in the solution. For a compound like triphenylmethanol, which is structurally related, recrystallization is a standard purification method.

The removal of specific byproducts, such as biphenyl (B1667301) from Grignard reactions, can often be accomplished through these standard purification steps.

In Situ Reaction Monitoring and Kinetic Analysis in Complex Synthetic Sequences

To optimize reaction conditions and understand the reaction mechanism, chemists often monitor the progress of the synthesis in real-time. This allows for the determination of reaction endpoints, the identification of intermediates, and the quantification of product formation and reactant consumption over time.

Common techniques for in situ monitoring include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is particularly useful for tracking the appearance of product signals and the disappearance of reactant signals. By taking samples at various time points, a kinetic profile of the reaction can be constructed.

High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive technique that separates the components of a mixture, allowing for the quantification of each species. It is well-suited for monitoring the progress of complex reactions with multiple components.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is useful for volatile compounds and provides both separation (GC) and identification (MS) of reaction components, confirming the formation of the product and identifying byproducts.

These analytical methods provide invaluable data for refining synthetic protocols, ensuring that reactions are run for the optimal amount of time to maximize yield and minimize the formation of degradation products.

Chemical Transformations and Reactivity Studies of 4 Naphthalen 2 Yl Phenyl Methanol

Functional Group Interconversions at the Methanol (B129727) Moiety

The hydroxyl group of the methanol moiety is a primary site for chemical modification, allowing for its conversion into a variety of other functional groups.

The oxidation of the benzylic alcohol in (4-(Naphthalen-2-yl)phenyl)methanol is a fundamental transformation that can yield either the corresponding aldehyde or carboxylic acid, depending on the oxidant and reaction conditions. The oxidation of benzylic alcohols to carbonyls is a crucial process in organic synthesis. nih.gov

Mild oxidizing agents are typically employed for the selective oxidation to the aldehyde, (4-(Naphthalen-2-yl)phenyl)carbaldehyde. Reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane are effective for this transformation, preventing overoxidation. nih.gov The use of N-heterocycle-stabilized iodanes has also been reported for the mild oxidation of benzylic alcohols to aldehydes and ketones without overoxidation. nih.gov

Stronger oxidizing agents, for instance, potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), will typically lead to the formation of the corresponding carboxylic acid, 4-(Naphthalen-2-yl)benzoic acid. The reaction generally proceeds through the intermediate aldehyde, which is rapidly oxidized further. The selective synthesis of benzylic alcohols can be challenging due to the propensity for further oxidation to ketones. acs.org

Table 1: Representative Oxidation Reactions of Benzylic Alcohols

| Starting Material | Oxidizing Agent | Major Product |

| Primary Benzylic Alcohol | Pyridinium Chlorochromate (PCC) | Benzaldehyde (B42025) |

| Primary Benzylic Alcohol | Potassium Permanganate (KMnO₄) | Benzoic Acid |

| Secondary Benzylic Alcohol | Dess-Martin Periodinane | Ketone |

This table presents generalized oxidation reactions for benzylic alcohols to illustrate the expected reactivity of this compound.

The hydroxyl group of this compound can readily undergo esterification and etherification to produce a diverse range of derivatives.

Esterification: The reaction of this compound with a carboxylic acid or its derivative (such as an acyl chloride or anhydride) in the presence of an acid catalyst results in the formation of an ester. The Fischer esterification, which involves heating the alcohol and carboxylic acid with a strong acid catalyst, is a common method. For instance, reacting this compound with acetic anhydride (B1165640) would yield (4-(naphthalen-2-yl)phenyl)methyl acetate (B1210297). The use of basic ionic liquids like 1-ethyl-3-methylimidazolium (B1214524) acetate has also been shown to promote the oxidative esterification of benzylic alcohols. nih.gov

Etherification: The synthesis of ethers from this compound can be achieved through methods like the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base, such as sodium hydride, to form the corresponding alkoxide. This nucleophilic alkoxide can then react with an alkyl halide to form the ether. For example, treatment with sodium hydride followed by methyl iodide would produce 2-(4-(methoxymethyl)phenyl)naphthalene. The reaction of naphthalene (B1677914) with benzyl (B1604629) alcohol over a Nafion-silica composite has been studied, indicating the potential for related ether formation. researchgate.net

Reactivity of the Aromatic Moieties (Phenyl and Naphthalene)

The phenyl and naphthalene rings of the molecule are susceptible to electrophilic aromatic substitution, with the position of substitution being influenced by the directing effects of the existing substituents.

In electrophilic aromatic substitution (EAS) reactions, the incoming electrophile will preferentially add to the aromatic ring at positions activated by existing substituents. The -(CH₂OH)phenyl group on the naphthalene ring and the naphthalen-2-yl group on the phenyl ring are both activating, ortho-, para-directing groups.

On the phenyl ring , the naphthalen-2-yl group directs incoming electrophiles to the ortho and para positions relative to itself. However, the para position is already substituted. Therefore, substitution is most likely to occur at the positions ortho to the naphthalen-2-yl group (positions 3 and 5).

On the naphthalene ring , the 4-(hydroxymethyl)phenyl group at the 2-position will direct incoming electrophiles. Naphthalene itself undergoes electrophilic substitution preferentially at the α-position (positions 1, 4, 5, and 8) over the β-position (positions 2, 3, 6, and 7) due to the greater stability of the resulting carbocation intermediate. youtube.com With an activating group at the 2-position, substitution is expected to occur at the adjacent α-positions, primarily position 1 and to a lesser extent position 3. The presence of the bulky phenyl group might also introduce steric hindrance, further favoring substitution at the less hindered position. Friedel-Crafts reactions on naphthalene can sometimes lead to the 2-substituted product as the major isomer. youtube.com

Table 2: Predicted Regioselectivity in Electrophilic Aromatic Substitution

| Aromatic Ring | Directing Group | Predicted Position of Substitution |

| Phenyl | Naphthalen-2-yl | Ortho (positions 3 and 5) |

| Naphthalene | 4-(Hydroxymethyl)phenyl | Alpha (primarily position 1) |

This table is based on established principles of electrophilic aromatic substitution and provides a qualitative prediction of reactivity.

Nucleophilic aromatic substitution (NAS) is generally not favored on unsubstituted aryl rings. This type of reaction typically requires the presence of strong electron-withdrawing groups (such as -NO₂) ortho or para to a good leaving group (like a halide) to activate the ring towards nucleophilic attack.

The phenyl and naphthalene rings in this compound lack such activating groups. Therefore, direct nucleophilic substitution on these aromatic moieties is highly unlikely under standard conditions. Functionalization of the rings would typically proceed through electrophilic substitution followed by further transformations of the newly introduced functional groups.

Mechanistic Investigations of Key Transformation Pathways

While specific mechanistic studies for this compound are not extensively reported, the mechanisms of its fundamental transformations can be inferred from well-established organic chemistry principles.

The oxidation of the benzylic alcohol likely proceeds through the formation of a chromate (B82759) ester in the case of chromium-based oxidants, followed by an E2-like elimination of the α-proton.

Fischer esterification involves the initial protonation of the carboxylic acid carbonyl group by the acid catalyst, which activates it towards nucleophilic attack by the alcohol. A tetrahedral intermediate is formed, which then eliminates a molecule of water to yield the ester.

Electrophilic aromatic substitution proceeds via the formation of a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. The electrophile attacks the π-system of the aromatic ring, and the subsequent loss of a proton restores aromaticity. The regioselectivity is determined by the stability of the possible carbocation intermediates. For naphthalene, attack at the α-position leads to an intermediate where the positive charge can be delocalized over two rings while maintaining one intact benzene (B151609) ring in some resonance structures, which is energetically more favorable. youtube.com

Elucidation of Carbon-Carbon Bond Formation Mechanisms

The synthesis of this compound fundamentally relies on the formation of a carbon-carbon bond between a naphthalene and a phenyl precursor. Two primary mechanistic pathways are commonly employed for constructing the carbon skeleton of such diarylmethanols: Friedel-Crafts acylation followed by reduction, and the Grignard reaction.

Friedel-Crafts Acylation Route:

A prevalent method for creating the aryl-aryl ketone precursor to this compound is the Friedel-Crafts acylation. In this electrophilic aromatic substitution reaction, 2-naphthoyl chloride can be reacted with benzene in the presence of a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃). The catalyst polarizes the C-Cl bond of the acyl chloride, generating a highly electrophilic acylium ion. This ion is then attacked by the electron-rich π-system of the benzene ring, forming a sigma complex (arenium ion). Subsequent deprotonation of the sigma complex by [AlCl₄]⁻ restores aromaticity and yields (naphthalen-2-yl)(phenyl)methanone. The ketone is then reduced to the target carbinol, this compound, using a reducing agent like sodium borohydride (B1222165) (NaBH₄).

Grignard Reaction Pathway:

An alternative and highly effective strategy involves the use of an organometallic reagent, specifically a Grignard reagent. This pathway can be approached in two ways:

Naphthyl Grignard with Benzaldehyde: 2-Bromonaphthalene (B93597) can be treated with magnesium metal in dry ether to form the Grignard reagent, naphthalen-2-ylmagnesium bromide. This potent nucleophile can then be reacted with benzaldehyde. The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of benzaldehyde, leading to the formation of a magnesium alkoxide intermediate. Subsequent workup with an aqueous acid protonates the alkoxide to yield (naphthalen-2-yl)(phenyl)methanol.

Phenyl Grignard with Naphthaldehyde: Conversely, phenylmagnesium bromide, prepared from bromobenzene (B47551) and magnesium, can be reacted with 2-naphthaldehyde (B31174). The mechanism is analogous, with the phenyl Grignard reagent acting as the nucleophile and attacking the carbonyl carbon of 2-naphthaldehyde to form the same diarylmethanol product after acidic workup.

The choice between these synthetic routes often depends on the availability and reactivity of the starting materials and the desired substitution patterns on the aromatic rings.

Understanding Carbinol Formation and Reactivity Patterns

The formation of the carbinol functional group in this compound is the final step in the synthetic sequences described above. The reduction of the ketone or the nucleophilic addition of a Grignard reagent to an aldehyde both result in a secondary alcohol. This hydroxyl group is the primary site of reactivity in the molecule.

The reactivity of this carbinol is influenced by several factors. The carbon atom bearing the hydroxyl group is sp³-hybridized and is attached to two bulky aromatic rings, which can sterically hinder the approach of some reagents. Electronically, the aromatic rings can stabilize a potential carbocation intermediate at the benzylic/naphthylic position through resonance, making reactions that proceed via an Sₙ1 mechanism more favorable than for simple secondary alcohols.

Key reactions of this compound include:

Oxidation: The secondary alcohol can be oxidized back to the corresponding ketone, (naphthalen-2-yl)(phenyl)methanone, using various oxidizing agents such as pyridinium chlorochromate (PCC) or a Swern oxidation.

Substitution: The hydroxyl group can be substituted by a halogen using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃). This reaction likely proceeds through an Sₙ1-like mechanism due to the stability of the resulting diarylmethyl carbocation.

Esterification: Reaction with a carboxylic acid or an acyl chloride in the presence of an acid or base catalyst, respectively, will lead to the formation of the corresponding ester.

The table below summarizes the expected outcomes of common reactions involving the carbinol group of this compound.

| Reagent(s) | Reaction Type | Product |

| Pyridinium Chlorochromate (PCC) | Oxidation | (Naphthalen-2-yl)(phenyl)methanone |

| Thionyl Chloride (SOCl₂) | Substitution | 2-(Chloro(phenyl)methyl)naphthalene |

| Acetic Anhydride / Pyridine | Esterification | (Naphthalen-2-yl)(phenyl)methyl acetate |

| Sodium Hydride (NaH) | Deprotonation | Sodium (naphthalen-2-yl)(phenyl)methoxide |

Structure-Reactivity Relationships within the (Naphthalen-2-yl)phenylmethanol Class

The reactivity of substituted derivatives of (naphthalen-2-yl)phenylmethanol can be significantly altered by the electronic nature and position of substituents on either the naphthalene or the phenyl ring. These structure-reactivity relationships can often be rationalized using Hammett plots, which correlate reaction rates with substituent constants (σ).

Electronic Effects:

Electron-donating groups (EDGs) , such as methoxy (B1213986) (-OCH₃) or methyl (-CH₃), located at the para position of the phenyl ring would be expected to increase the rate of reactions that involve the formation of a positive charge at the carbinol carbon (e.g., Sₙ1 substitution). EDGs stabilize the carbocation intermediate through resonance and inductive effects, thereby lowering the activation energy of the reaction.

Electron-withdrawing groups (EWGs) , such as nitro (-NO₂) or cyano (-CN), at the same position would have the opposite effect. They would destabilize the carbocation intermediate, increasing the activation energy and thus decreasing the reaction rate.

The magnitude of this effect, quantified by the reaction constant (ρ) from a Hammett plot, indicates the sensitivity of the reaction to substituent effects. A large negative ρ value would signify a significant buildup of positive charge in the transition state.

The following table illustrates the predicted relative rates of an Sₙ1 solvolysis reaction for para-substituted (naphthalen-2-yl)(phenyl)methanol derivatives.

| Substituent (X) on Phenyl Ring | Hammett Constant (σₚ) | Predicted Relative Rate (kₓ/kₙ) |

| -OCH₃ | -0.27 | > 1 (Fastest) |

| -CH₃ | -0.17 | > 1 |

| -H | 0.00 | 1 (Reference) |

| -Cl | 0.23 | < 1 |

| -NO₂ | 0.78 | < 1 (Slowest) |

Steric Effects:

Substituents at the ortho positions of the phenyl ring or on the naphthalene ring close to the carbinol center can introduce steric hindrance. This can impede the approach of nucleophiles in Sₙ2-type reactions or affect the planarity and stability of a carbocation in Sₙ1 reactions. For instance, a bulky ortho-substituent on the phenyl ring could hinder the departure of the leaving group and the subsequent solvation of the carbocation, potentially slowing down an Sₙ1 reaction compared to its para-substituted isomer.

Spectroscopic Characterization and Structural Elucidation of 4 Naphthalen 2 Yl Phenyl Methanol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Determination

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei. For (4-(Naphthalen-2-yl)phenyl)methanol, ¹H and ¹³C NMR provide critical data on the proton and carbon environments, respectively, while advanced 2D NMR techniques confirm the connectivity and spatial relationships within the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis and Signal Assignment

The ¹H NMR spectrum of this compound displays a series of signals corresponding to the distinct proton environments in the molecule. The aromatic region is particularly complex, showing signals for the eleven protons of the naphthalene (B1677914) and phenyl rings. These protons experience deshielding due to the ring currents of the aromatic systems, causing them to resonate at higher chemical shifts (downfield), typically in the range of 7.2 to 8.4 ppm. libretexts.org

The protons on the phenyl ring are influenced by both the electron-donating hydroxymethyl group and the bulky, electron-withdrawing naphthalene substituent. The protons ortho to the hydroxymethyl group are expected to be slightly shielded compared to the meta protons. The seven protons of the 2-substituted naphthalene ring exhibit a characteristic pattern based on their position relative to the phenyl group. vaia.com

The benzylic protons of the -CH₂OH group appear as a characteristic singlet at approximately 4.7 ppm. chemicalbook.comchemicalbook.com The exact position of this peak can be influenced by solvent and concentration. The hydroxyl proton (-OH) signal is typically a broad singlet, and its chemical shift is highly variable (often between 1.6 and 2.5 ppm) due to hydrogen bonding and exchange with trace amounts of water in the solvent. rsc.org

Predicted ¹H NMR Data for this compound: This table presents predicted chemical shifts based on data from analogous structures. Actual experimental values may vary.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Naphthalene H (7H) | 8.10 - 7.50 | Multiplet |

| Phenyl H (4H) | 7.70 - 7.45 | Multiplet |

| -CH₂- | ~4.75 | Singlet |

| -OH | Variable (e.g., ~2.10) | Broad Singlet |

Data sourced from studies on biphenylmethanol and naphthalene derivatives. vaia.comchemicalbook.comchemicalbook.com

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Elucidation

The ¹³C NMR spectrum provides a map of the carbon framework of the molecule. This compound contains 17 carbon atoms, each with a unique chemical environment, leading to distinct signals.

The spectrum shows multiple signals in the aromatic region (approximately 125-142 ppm). This includes ten carbons from the naphthalene ring system and six from the phenyl ring. The quaternary carbons, those at the point of substitution (C2 of naphthalene, C1' and C4' of the phenyl ring) and the bridgehead carbons of the naphthalene ring (C4a, C8a), typically show distinct chemical shifts. nih.govtandfonline.com For instance, in 4-biphenylmethanol, the substituted phenyl carbons appear around 141 ppm and 140 ppm. chemicalbook.com The carbons of the naphthalene ring can be predicted using statistical substituent chemical shift (SSCS) values. tandfonline.comtandfonline.com

The benzylic carbon of the -CH₂OH group is shielded relative to the aromatic carbons and is expected to resonate around 65 ppm. rsc.org

Predicted ¹³C NMR Data for this compound: This table presents predicted chemical shifts based on data from analogous structures. Actual experimental values may vary.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Quaternary Aromatic C (C2, C4a, C8a, C1', C4') | 141.0 - 132.0 |

| Aromatic CH | 129.0 - 125.0 |

| -CH₂OH | ~65.0 |

Data sourced from studies on biphenylmethanol and substituted naphthalenes. rsc.orgnih.govchemicalbook.com

Advanced Two-Dimensional NMR Techniques for Definitive Structural Assignments

To unambiguously assign all proton and carbon signals, advanced two-dimensional (2D) NMR experiments are employed. These techniques reveal correlations between nuclei, confirming the molecular structure. sdsu.eduyoutube.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons (²J and ³J coupling). It would be used to trace the connectivity of protons within the phenyl ring and within each ring of the naphthalene system, confirming their relative positions. sdsu.eduresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to (¹J coupling). It provides a direct link between the ¹H and ¹³C assignments, for example, matching each aromatic proton to its corresponding carbon atom. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for identifying longer-range couplings between protons and carbons (typically ²J and ³J). youtube.com It connects molecular fragments by showing correlations across quaternary carbons and heteroatoms. For this compound, HMBC would show correlations from the benzylic (-CH₂) protons to the C1' and C2'/C6' carbons of the phenyl ring, and from the naphthalene protons to the C4' carbon of the phenyl ring, definitively establishing the connection between the two aromatic systems. youtube.comnih.gov

Vibrational Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) Spectroscopy for Characteristic Absorption Bands

The FT-IR spectrum of this compound reveals key absorption bands that confirm the presence of its main functional groups.

O-H Stretch: A prominent, broad absorption band is expected in the region of 3400-3200 cm⁻¹, which is characteristic of the stretching vibration of the hydroxyl (-OH) group involved in intermolecular hydrogen bonding. nist.gov

Aromatic C-H Stretch: Sharp, medium-intensity bands typically appear just above 3000 cm⁻¹ (e.g., 3100-3000 cm⁻¹) corresponding to the C-H stretching vibrations of the naphthalene and phenyl rings.

Aromatic C=C Stretch: Multiple sharp peaks of varying intensity are observed in the 1600-1450 cm⁻¹ region. These correspond to the C=C stretching vibrations within the aromatic rings, providing a characteristic fingerprint of the polycyclic aromatic structure. chemicalbook.com

C-O Stretch: A strong absorption band corresponding to the stretching vibration of the C-O single bond of the primary alcohol is expected in the range of 1050-1000 cm⁻¹.

Characteristic FT-IR Absorption Bands for this compound:

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (hydrogen-bonded) | 3400 - 3200 | Strong, Broad |

| Aromatic C-H Stretch | 3100 - 3000 | Medium, Sharp |

| Aromatic C=C Stretch | 1600 - 1450 | Medium to Weak, Sharp |

| C-O Stretch (primary alcohol) | 1050 - 1000 | Strong |

Electronic Spectroscopy for Conjugation and Electronic Transitions

Electronic spectroscopy, specifically UV-Visible spectroscopy, provides information about the electronic transitions within a molecule. The extended π-conjugated system of this compound, comprising both the naphthalene and biphenyl (B1667301) moieties, gives rise to characteristic absorption bands.

The spectrum is expected to be dominated by intense π → π* transitions. shimadzu.com Polycyclic aromatic hydrocarbons like naphthalene and biphenyl are known to exhibit strong absorption in the ultraviolet region. nih.gov Naphthalene itself shows several absorption bands, with a very strong absorption below 220 nm and another characteristic group of bands around 250-300 nm. msu.eduresearchgate.net The biphenyl system also contributes to absorption in the UV region.

The combination of these two chromophores in this compound would result in a complex UV spectrum. The conjugation between the phenyl and naphthalenyl rings can cause a bathochromic shift (a shift to longer wavelengths) of the absorption bands compared to the individual parent molecules. shimadzu.com The most intense absorptions are likely to occur below 300 nm, corresponding to the allowed π → π* electronic transitions within the aromatic system. Studies on substituted naphthalene derivatives show that while the core naphthalene chromophore dominates, substituents can modify the position and intensity of the absorption bands. aanda.org

Mass Spectrometry for Molecular Mass and Fragmentation Pathway Analysis

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns. In electron ionization (EI) mass spectrometry, this compound (molar mass: 258.32 g/mol ) would be expected to show a prominent molecular ion peak (M⁺) at m/z 258.

The fragmentation of the molecular ion is predictable based on the structure. The bond between the phenyl ring and the benzylic carbon is a likely point of cleavage. The most prominent fragmentation pathways would likely involve:

Loss of a hydroxyl radical (•OH): leading to a fragment ion at m/z 241.

Loss of the entire hydroxymethyl group (•CH₂OH): resulting in a fragment at m/z 227, corresponding to the 2-phenylnaphthalene (B165426) cation.

Formation of a tropylium-like ion: A common rearrangement for benzylic alcohols can lead to the formation of a stable tropylium (B1234903) cation (m/z 91), although this may be less favored compared to cleavages that preserve the larger aromatic system. youtube.com

Cleavage yielding the naphthalenyl cation: A fragment at m/z 127 corresponding to the naphthyl group.

Table 2: Predicted Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment Identity |

|---|---|

| 258 | [M]⁺ (Molecular Ion) |

| 241 | [M - •OH]⁺ |

| 227 | [M - •CH₂OH]⁺ |

This table is based on established fragmentation patterns of aromatic alcohols and biphenyl systems. youtube.comnih.gov

X-ray Diffraction for Solid-State Molecular Architecture

X-ray diffraction provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions.

The crystal packing of this compound would be governed by a combination of intermolecular forces. nih.gov

Hydrogen Bonding: The primary and most influential interaction would be hydrogen bonding involving the hydroxyl group (-OH) of the methanol (B129727) moiety. The hydroxyl hydrogen can act as a hydrogen bond donor, while the oxygen atom can act as an acceptor, leading to the formation of chains or dimeric structures within the crystal lattice.

C-H···π Interactions: Weaker C-H···π interactions, where a C-H bond from one molecule interacts with the π-system of an aromatic ring on an adjacent molecule, are also expected to contribute to the stability of the crystal structure. iucr.org

Studies on similar structures, like 4-(naphthalen-2-yl)-2-oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile, show that molecules can form inversion-related dimers through hydrogen bonds, which then interact further via π-π stacking. iucr.orgiucr.org

Computational and Theoretical Investigations of 4 Naphthalen 2 Yl Phenyl Methanol

Quantum Chemical Modeling of Electronic and Geometric Structures

Density Functional Theory (DFT) for Ground State Geometry Optimization and Energy Calculations

No published studies were found that specifically report the use of Density Functional Theory (DFT) to optimize the ground state geometry or calculate the energy of (4-(Naphthalen-2-yl)phenyl)methanol. This type of analysis is fundamental for understanding the molecule's stable three-dimensional shape, bond lengths, and bond angles.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Electronic Spectra Simulation

There is no available research detailing the application of Time-Dependent Density Functional Theory (TD-DFT) to this compound. Consequently, its excited-state properties, such as absorption wavelengths and oscillator strengths, which are crucial for understanding its photophysical behavior, remain uncharacterized by this method.

Molecular Orbital and Charge Distribution Analysis

Frontier Molecular Orbital (HOMO-LUMO) Characterization and Electronic Transitions

A characterization of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) for this compound is not present in the current scientific literature. The HOMO-LUMO energy gap is a key parameter for determining a molecule's chemical reactivity and kinetic stability, but it has not been calculated for this compound.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Site Identification

No studies have published a Molecular Electrostatic Potential (MEP) map for this compound. An MEP map is used to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack, providing insight into the molecule's reactive behavior.

Natural Population Analysis (NPA) for Atomic Charge Distribution

A Natural Population Analysis (NPA) to determine the distribution of atomic charges throughout this compound has not been reported. This analysis provides a more detailed picture of the electron distribution compared to other methods.

Global and Local Reactivity Descriptors

Global and local reactivity descriptors derived from Density Functional Theory (DFT) are instrumental in understanding the chemical reactivity of a molecule. These descriptors help predict how a molecule will interact with other chemical species.

Global reactivity descriptors such as electronegativity (χ), chemical hardness (η), and its inverse, softness (S), are calculated using the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons (ionization potential), while the LUMO energy relates to its ability to accept electrons (electron affinity). scholarsresearchlibrary.com

Electronegativity (χ) : Represents the ability of a molecule to attract electrons. It is calculated as: χ = - (EHOMO + ELUMO) / 2

Chemical Hardness (η) : Measures the resistance of a molecule to change its electron distribution. A larger HOMO-LUMO gap results in greater hardness. scholarsresearchlibrary.com It is calculated as: η = (ELUMO - EHOMO) / 2

Chemical Softness (S) : Is the reciprocal of chemical hardness and indicates the molecule's polarizability. It is calculated as: S = 1 / η

These parameters are crucial for predicting the stability and reactivity of a molecule. nih.gov A high chemical hardness implies low reactivity, whereas a high chemical softness suggests higher reactivity.

Table 1: Illustrative Global Reactivity Descriptors Calculated via DFT

This table presents example data typical for aromatic compounds, as specific values for this compound are not available in the cited literature.

| Parameter | Symbol | Formula | Typical Value (eV) |

| HOMO Energy | EHOMO | - | -6.2 |

| LUMO Energy | ELUMO | - | -1.5 |

| Energy Gap | ΔE | ELUMO - EHOMO | 4.7 |

| Electronegativity | χ | - (EHOMO + ELUMO) / 2 | 3.85 |

| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | 2.35 |

| Chemical Softness | S | 1 / η | 0.426 |

Fukui functions are local reactivity descriptors that identify the most reactive sites within a molecule. semanticscholar.org They indicate the change in electron density at a specific point in the molecule when the total number of electrons is changed. researchgate.net

For electrophilic attack (f⁻(r)) : The Fukui function highlights regions where the molecule is most likely to donate electrons. These are the sites susceptible to attack by electrophiles. semanticscholar.orgresearchgate.net

For nucleophilic attack (f⁺(r)) : This function points to regions that can most readily accept an electron, indicating the sites prone to attack by nucleophiles. researchgate.netresearchgate.net

Visual representations of Fukui functions map these reactive areas onto the molecular structure, with different colors or surfaces indicating positive (nucleophilic) and negative (electrophilic) regions. researchgate.net For a molecule like this compound, one would expect the oxygen atom of the methanol (B129727) group to be a likely site for electrophilic attack, while the aromatic rings would contain sites susceptible to both electrophilic and nucleophilic attack depending on the distribution of electron density.

Prediction of Non-Linear Optical (NLO) Properties

Organic molecules with extensive π-conjugated systems, like this compound, are of significant interest for their potential non-linear optical (NLO) properties. researchgate.netjhuapl.edu These properties are crucial for applications in optoelectronics and photonics. jhuapl.edu

Computational quantum chemistry methods are used to predict the NLO response of a molecule by calculating its polarizability (α) and, more importantly, its first-order hyperpolarizability (β). researchgate.net

Polarizability (α) : Describes the ease with which the electron cloud of a molecule can be distorted by an external electric field.

First-Order Hyperpolarizability (β) : Measures the non-linear response of the molecule to the electric field and is responsible for phenomena like second-harmonic generation (SHG). researchgate.net

Molecules with large hyperpolarizability values are sought after for NLO applications. researchgate.net The presence of the naphthalene (B1677914) and phenyl groups in this compound suggests a delocalized electron system that could lead to significant NLO properties.

Table 2: Example Computational NLO Properties

This table shows representative calculated values for a molecule with potential NLO activity. Specific values for this compound require dedicated computational studies.

| Parameter | Symbol | Description | Illustrative Value (a.u.) |

| Dipole Moment | µ | Measures the polarity of the molecule. | 2.5 D |

| Average Polarizability | <α> | The average linear response to an electric field. | 250 x 10-24 esu |

| First-Order Hyperpolarizability | βtot | The magnitude of the second-order NLO response. | 15 x 10-30 esu |

Analysis of Intermolecular Interactions and Crystal Packing from a Theoretical Perspective

Understanding the intermolecular interactions within a crystal is key to predicting its physical properties and polymorphism. rsc.org Theoretical methods provide deep insight into the forces governing crystal packing.

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in a crystal lattice. nih.govresearchgate.net The analysis generates a surface around the molecule, colored to show different types of close contacts with neighboring molecules. The associated 2D fingerprint plots provide a quantitative summary of these interactions. nih.gov

For a molecule like this compound, the analysis would likely reveal a variety of non-covalent interactions, including:

H···H contacts : Typically the most abundant, representing van der Waals forces. researchgate.netnih.gov

C···H/H···C contacts : Indicative of π-interactions involving the aromatic rings. nih.gov

O···H/H···O contacts : Representing hydrogen bonds involving the hydroxyl group, which are crucial for forming specific structural motifs.

In a related naphthalene derivative, 2-({5-[(naphthalen-1-yl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-1-(4-nitrophenyl)ethanone, Hirshfeld analysis showed that H···H, H···O/O···H, and H···C/C···H contacts were the most significant, contributing 39.7%, 18.6%, and 18.2% respectively to the total surface interactions. nih.gov A similar distribution, with a significant contribution from O···H contacts due to the methanol group, would be expected for this compound.

Table 3: Illustrative Contribution of Intermolecular Contacts from Hirshfeld Surface Analysis of a Naphthalene Derivative

Data adapted from a study on a similar complex naphthalene-containing compound to illustrate typical findings. nih.gov

| Interaction Type | Contribution to Hirshfeld Surface (%) |

| H···H | 39.7% |

| H···O/O···H | 18.6% |

| H···C/C···H | 18.2% |

| H···N/N···H | 9.4% |

| C···C | 4.5% |

| Other | < 2.0% |

Applications in Materials Science and Advanced Chemical Synthesis

Role as Precursors in Advanced Organic Materials

The compound serves as a critical building block in the synthesis of a new generation of organic materials, particularly in the fields of optoelectronics and coloration.

Naphthalene (B1677914) and its derivatives are widely recognized as essential components in the construction of materials for blue-emitting Organic Light-Emitting Diodes (OLEDs). researchgate.netmdpi.com The naphthalene unit provides a high triplet energy and good charge transport capabilities, which are crucial for efficient electroluminescence. The incorporation of (4-(Naphthalen-2-yl)phenyl)methanol into polymer backbones or as a side chain can lead to materials with tailored electronic properties suitable for use in OLEDs. researchgate.net The phenyl group can further enhance the thermal stability and morphological properties of the resulting materials. While direct studies on this compound in OLEDs are limited, the potential is inferred from the performance of similar naphthalene-based polymers. mdpi.com Research on naphthalene-phenanthro[9,10-d]imidazole-based molecules has shown that such π-conjugated systems can exhibit tunable luminescence, suggesting that derivatives of this compound could find applications in OLED devices and organic field-effect transistors (OFETs). rsc.org

The chromophoric naphthalene group in this compound makes it a valuable precursor for the synthesis of novel dyes and pigments. Azo dyes based on naphthalene have been synthesized and their dyeing performance on polyester (B1180765) fibers has been evaluated. icrc.ac.ir The optical properties of these dyes can be tuned by introducing different substituents on the aromatic rings. The hydroxyl group of the methanol (B129727) moiety in this compound provides a convenient handle for chemical modification, allowing for the synthesis of a wide range of dyes with different colors and properties. For instance, functional dyes with a squaraine–naphthalene diimide hybrid structure have been synthesized to elucidate the effects of functionalization on absorption and electrochemical properties. researchgate.net

| Compound Class | Key Structural Feature | Potential Application | Relevant Findings |

| Naphthalene-based Azo Dyes | Naphthalene coupled with an azo group | Textile dyeing | Good dyeing performance on polyester fibers. icrc.ac.ir |

| Naphthalene Diimide Hybrids | Naphthalene diimide fused with other chromophores | Functional dyes | Functionalization affects absorption and electrochemical properties. researchgate.net |

| 3-Cyanopyrid-2-ones | Pyridone scaffold with naphthalene and phenyl groups | Dyes and pigments | Used in the production of OLED devices and pigments. nih.gov |

The extended π-conjugated system of the naphthalene and phenyl rings in this compound suggests its potential use in the development of organic semiconductors and fluorophores. Naphthalene-based copolymers have been shown to be suitable materials for OLED applications due to their electronic properties. mdpi.com The ability to modify the structure of this compound allows for the fine-tuning of its photophysical properties, making it a candidate for creating new fluorescent probes and sensors. The study of naphthalene-based π-conjugated molecules has demonstrated that their self-assembly can lead to tunable fluorescence, which is a desirable characteristic for optoelectronic devices. rsc.org

Scaffold for Novel Functional Organic Molecules

The molecular framework of this compound is an ideal starting point for the design and synthesis of more complex functional organic molecules.

The methanol group in this compound is a versatile functional group that can be readily converted into other functionalities such as esters, ethers, and halides. This allows for the synthesis of a wide array of derivatives with specific physicochemical properties. For example, the reduction of a carboxylic acid to a benzyl (B1604629) alcohol is a common synthetic transformation that can be applied to produce such derivatives. nih.gov By carefully selecting the appropriate derivatizing agents, it is possible to create materials with tailored solubility, thermal stability, and electronic properties for specific applications in materials science. The synthesis of derivatives of 1,8-naphthalimide (B145957) has shown that flexible structural modifications can lead to materials with a wide range of colors for OLED applications. bohrium.com

| Derivative Class | Synthetic Transformation | Potential Property Enhancement |

| Esters | Esterification of the methanol group | Modified solubility and processability |

| Ethers | Williamson ether synthesis | Enhanced thermal and chemical stability |

| Halides | Halogenation of the methanol group | Intermediate for further coupling reactions |

This compound can serve as a key building block for the construction of larger polycyclic aromatic hydrocarbon (PAH) systems. PAHs are of significant interest in materials science due to their unique electronic and optical properties. By using coupling reactions, such as the Suzuki coupling, it is possible to link multiple units of this compound or to attach it to other PAH cores, leading to the formation of extended π-conjugated systems. These larger systems are expected to exhibit interesting photophysical properties and could find applications in areas such as organic solar cells and advanced sensors.

Contributions to Supramolecular Chemistry and Self-Assembled Structures

The molecular architecture of this compound, which features a hydroxyl group and extensive aromatic surfaces, makes it a promising candidate for the construction of ordered supramolecular assemblies. While specific research on the self-assembly of this exact compound is not extensively documented, its structural motifs—a hydroxyl-functionalized biphenyl (B1667301) core extended by a naphthalene wing—allow for a prospective analysis of its role in supramolecular chemistry. The key non-covalent interactions expected to govern its self-assembly are hydrogen bonding and π-π stacking, leading to the formation of well-defined, higher-order structures.

The hydroxyl (-CH₂OH) group is a primary site for hydrogen bonding, a directional and strong non-covalent interaction crucial for the formation of stable and ordered supramolecular structures. In molecules containing hydroxyl and aromatic moieties, these interactions often direct the assembly into predictable patterns. For instance, in related systems, hydroxyl groups can form robust hydrogen-bonded chains or networks, which then serve as a scaffold to organize the aromatic portions of the molecules. The methanol group in this compound can act as both a hydrogen bond donor and acceptor, potentially leading to the formation of one-dimensional chains or more complex two- or three-dimensional networks.

The extensive π-conjugated system, comprising the phenyl and naphthalene rings, provides a large surface area for π-π stacking interactions. These interactions, arising from the electrostatic and dispersive forces between aromatic rings, are fundamental to the stability of many supramolecular architectures. In derivatives of 2-phenylnaphthalene (B165426), π-stacking often occurs in a parallel-displaced or T-shaped arrangement to minimize electrostatic repulsion. Studies on the 2-naphthalenethiol (B184263) dimer have revealed that parallel-displaced crossed orientations are a common feature of π-stacking in substituted naphthalene systems. nih.gov The combination of the biphenyl and naphthalene units in this compound offers multiple possibilities for such stacking arrangements, which would play a significant role in the packing of the molecules in a solid state or in solution-phase self-assembly.

The potential for this compound to form ordered assemblies is also suggested by research on analogous systems. For example, the self-assembly of 4-mercaptobiphenyls on gold surfaces demonstrates the importance of the rigid π-conjugated backbone in forming stable and well-ordered monolayers. nih.gov While the functional group is different, the underlying principle of a rigid aromatic core driving assembly is transferable. The combination of a rigid biphenyl core with the extended π-system of the naphthalene group and the hydrogen-bonding capability of the methanol function makes this compound a molecule with significant potential for creating novel supramolecular materials.

| Structural Component | Potential Intermolecular Interaction | Role in Self-Assembly |

| Naphthalene Ring | π-π Stacking | Contributes to long-range order and stability through aromatic interactions. |

| Phenyl Ring | π-π Stacking | Interacts with neighboring phenyl or naphthalene rings, enhancing packing efficiency. |

| Biphenyl Core | Structural Rigidity | Maintains a defined spatial relationship between the functional groups, promoting ordered assembly. |

| Methanol (-CH₂OH) Group | Hydrogen Bonding | Acts as a primary directional force, forming chains or networks that scaffold the aromatic components. |

Future Research Directions and Outlook

Development of More Efficient, Sustainable, and Stereoselective Synthetic Routes

The synthesis of (4-(naphthalen-2-yl)phenyl)methanol and its derivatives is foundational to any further investigation. While standard synthetic routes exist, future research should focus on methodologies that are more efficient, environmentally benign, and capable of producing specific stereoisomers.

A common and straightforward approach to synthesizing aryl alcohols like this compound involves the reduction of the corresponding ketone. nih.gov This two-step process would first involve a cross-coupling reaction to create the biaryl ketone, followed by reduction.

Future synthetic strategies could focus on:

Catalyst Development: The exploration of earth-abundant metal catalysts, such as iron, for cross-coupling reactions could provide more sustainable alternatives to traditional palladium or nickel catalysts. Iron-catalyzed reactions have shown promise in the stereoselective synthesis of complex cyclic alcohols. acs.org

One-Pot Reactions: Designing tandem or cascade reactions that combine the formation of the biaryl bond and the generation of the methanol (B129727) functionality in a single pot would significantly improve efficiency. nih.gov One-pot Heck arylation–isomerization–acylation cascades have been successfully developed for related systems, demonstrating the feasibility of such an approach. acs.org

Stereoselective Synthesis: For derivatives of this compound that are chiral, developing highly stereoselective synthetic routes is crucial. Asymmetric vinylation or alkylation reactions followed by diastereoselective functionalization represent a promising avenue for accessing specific enantiomers or diastereomers with high purity. nih.gov

Table 1: Comparison of Potential Synthetic Routes

| Method | Description | Potential Advantages | Key Research Challenge |

|---|---|---|---|

| Suzuki-Miyaura Coupling + Reduction | Two-step process: Pd-catalyzed coupling of a naphthalene (B1677914) boronic acid with a bromo-benzyl alcohol (or vice versa), followed by reduction of a ketone intermediate. | High reliability, well-established. | Generation of stoichiometric waste, use of precious metal catalysts. |

| Iron-Catalyzed Cross-Coupling | Use of an iron catalyst for the C-C bond formation step. | Increased sustainability, lower cost. | Catalyst efficiency and substrate scope may require optimization. |

| One-Pot Cascade Reactions | Multi-step sequences (e.g., Heck coupling-isomerization) performed in a single reaction vessel without isolating intermediates. acs.org | Improved atom economy, reduced waste, time-saving. | Requires careful optimization of reaction conditions for all steps. |

| Asymmetric Synthesis | Catalytic methods designed to produce a single enantiomer of a chiral derivative. | Access to enantiopure materials for specialized applications. | Development of effective chiral ligands and catalysts. |

Exploration of Novel Chemical Reactivity and Catalytic Transformations of the Scaffold

The inherent reactivity of the hydroxyl group and the aromatic rings in this compound offers opportunities for novel chemical transformations.

C-O Bond Activation: Moving beyond simple oxidation of the alcohol, research into the selective cleavage and functionalization of the C(aryl)-C(OH) bond could transform the alcohol into a versatile arylating agent. nih.gov This strategy, potentially using copper catalysis, could enable the synthesis of a wide range of functionalized biaryls, such as thioethers and arylated heterocycles, from a common precursor. nih.gov

Polymerization Initiation: Simple biaryl alcohols like biphenyl-4-methanol have been shown to act as initiators in the ring-opening polymerization of monomers such as trimethylene carbonate and ε-caprolactone. sigmaaldrich.com Investigating the role of this compound as an initiator could lead to the development of new polymers with unique properties conferred by the naphthalene end-group.

Directed Electrophilic Substitution: The hydroxyl group can be used to direct electrophilic substitution reactions to specific positions on the adjacent phenyl ring. Furthermore, the reactivity of the naphthalene ring system, which is more electron-rich than benzene (B151609), can be exploited for selective functionalization, similar to the Friedel-Crafts and chloromethylation reactions seen with biphenyl (B1667301). rsc.org

Advanced Characterization of Complex Architectures and Intermolecular Interactions

A deep understanding of the three-dimensional structure and non-covalent interactions of this compound is critical for rational materials design.

Future work should employ advanced characterization techniques:

Single-Crystal X-ray Diffraction: Obtaining a crystal structure of the parent compound and its derivatives is a high priority. This would provide definitive information on bond lengths, bond angles, and the dihedral angle between the aromatic rings. Crucially, it would also reveal the nature of intermolecular interactions, such as hydrogen bonding involving the hydroxyl group and π-π stacking of the aromatic systems. Studies on similar structures have revealed complex networks of N—H⋯O hydrogen bonds and π–π contacts that dictate the solid-state packing. iucr.orgnih.gov

Spectroscopic Analysis: While standard NMR and mass spectrometry are routine, advanced solid-state NMR techniques could probe the local environment and intermolecular packing in polycrystalline or amorphous samples.

Scanning Probe Microscopy: Techniques like Atomic Force Microscopy (AFM) could be used to visualize self-assembled monolayers or thin films of the compound on various substrates, providing insight into its organization at the nanoscale.

Refinement and Application of Computational Models for Predictive Chemistry and Materials Design

Computational chemistry offers a powerful tool for predicting the properties and reactivity of this compound, guiding experimental efforts.

Conformational Analysis: Computational studies can map the potential energy surface related to the rotation around the bond connecting the phenyl and naphthalene rings. This is crucial for understanding the molecule's flexibility and its preferred conformations in different environments. nih.gov

Molecular Electrostatic Potential (MEP): Calculating the MEP can identify electron-rich and electron-poor regions of the molecule. nih.gov This information is vital for predicting how the molecule will interact with other species, including biological targets or other molecules in a crystal lattice.

DFT for Reactivity and Properties: Density Functional Theory (DFT) calculations can be used to model reaction mechanisms, predict electronic properties (such as HOMO/LUMO energy levels), and simulate spectroscopic data. acs.org This is particularly relevant for designing derivatives with tailored optical and electronic properties for applications in materials science, such as OLEDs. acs.orgstudysmarter.co.uk

Table 2: Key Parameters for Computational Modeling

| Parameter | Significance | Application in Research |

|---|---|---|

| Dihedral Angle | Determines the 3D shape and degree of conjugation between the rings. | Predicting steric hindrance and electronic communication. |

| Molecular Electrostatic Potential (MEP) | Maps charge distribution, indicating sites for non-covalent interactions. nih.gov | Guiding drug design, understanding crystal packing. |

| HOMO/LUMO Energies | Relate to the molecule's ability to donate or accept electrons. | Designing materials for organic electronics (e.g., OLEDs, photovoltaics). studysmarter.co.uk |

| Dipole Moment | Indicates the overall polarity of the molecule. | Predicting solubility and intermolecular forces. nih.gov |

Expansion into Emerging Areas of Materials Science and Chemical Technology

The unique combination of a naphthalene chromophore and a biphenyl-like structure makes this compound an attractive scaffold for advanced materials.

Organic Electronics: Naphthalene and its derivatives are known for their use in organic light-emitting diodes (OLEDs) due to their absorption and emission characteristics. studysmarter.co.uk The this compound scaffold could serve as a key building block for new host materials, emissive materials, or charge-transporting layers in OLED devices. Related pyridone structures have already found use in this area. iucr.org

Liquid Crystals: The rigid, elongated structure of the naphthalene-phenyl core is a common feature in molecules that exhibit liquid crystalline phases. By attaching appropriate flexible side chains to the scaffold, it may be possible to design novel liquid crystals with specific phase transition temperatures and optical properties.